5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
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Overview
Description
5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloromethyl group and a 3-chloro-5-methoxyphenyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the 3-chloro-5-methoxyphenyl Group: This step involves the coupling of the 3-chloro-5-methoxyphenyl group to the oxazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions may convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Activity Studies: Researchers investigate the biological activity of this compound and its derivatives, including potential antimicrobial, antifungal, and anticancer properties.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
5-(3-chloro-5-methoxyphenyl)-1,3-oxazole: Lacks the chloromethyl group.
5-(3-chloro-5-methoxyphenyl)-2-methyl-1,3-oxazole: Contains a methyl group instead of a chloromethyl group.
5-(3-chloro-5-methoxyphenyl)-2-(bromomethyl)-1,3-oxazole: Contains a bromomethyl group instead of a chloromethyl group.
Uniqueness: The presence of both the chloromethyl group and the 3-chloro-5-methoxyphenyl group in 5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
2253640-96-7 |
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Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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